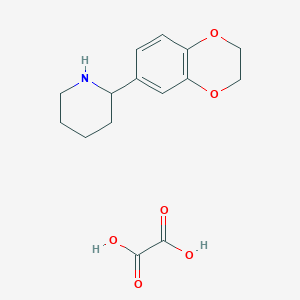
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Vue d'ensemble
Description
“2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate” is a compound that contains a piperidine ring attached to a 2,3-dihydro-1,4-benzodioxin-6-yl group . It’s closely related to compounds like “2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride” which have been studied for various properties .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the synthesis of “N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide” involved the reaction of “N-2,3-dihydrobenzo[1,4]-dioxin-6-amine” with “4-methylbenzenesulfonyl chloride” in the presence of 10% aqueous Na2CO3 .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques like IR and 1H NMR spectroscopy . For example, “2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine” has a molecular weight of 205.26 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, “N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide” was reacted with “2-bromo-N-(un/substituted-phenyl)acetamides” in DMF and lithium hydride as a base to afford various products .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported .Applications De Recherche Scientifique
Nonlinear Optical Material
The compound has been suggested as a potential nonlinear optical (NLO) material . NLO materials are crucial in the field of photonics as they can alter the frequency, phase, polarization, or amplitude of light. They are used in frequency generators, optical limiters, and optical switching applications .
Anti-diabetic Potential
The compound has shown anti-diabetic potential in α-glucosidase enzyme inhibitory studies . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, thus inhibiting this enzyme can help manage blood sugar levels, offering a potential treatment for diabetes .
Anti-hepatotoxic Activity
Benzodioxane and its derivatives, including this compound, have been identified as having anti-hepatotoxic activity . This means they can potentially protect the liver from damage caused by toxins .
Anti-inflammatory Activity
The compound has also been associated with anti-inflammatory activity . This suggests it could be used in the treatment of conditions characterized by inflammation .
Anti-helmintic and Anti-arthritic Activities
Further applications of this compound include anti-helmintic and anti-arthritic activities . This suggests potential use in the treatment of parasitic worm infections (helmintic) and arthritis .
Antioxidant Activity
The compound has been identified as having antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Blood Pressure Regulation
Molecules bearing the benzodioxane moiety, like this compound, have been found to help in prolonged lowering of blood pressure . This suggests potential use in the management and treatment of hypertension .
Mécanisme D'action
Target of Action
It has been found to exhibit significant antibacterial activity , suggesting that it may target bacterial cells or specific bacterial proteins.
Mode of Action
Given its antibacterial activity , it may interact with bacterial cells or proteins, leading to inhibition of bacterial growth or biofilm formation.
Result of Action
The compound has been found to exhibit significant antibacterial activity, with a particular effectiveness against B. subtilis and E. coli . This suggests that the compound’s action results in the inhibition of bacterial growth or biofilm formation.
Safety and Hazards
Safety information for related compounds is available . For instance, “2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine” has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for research on “2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate” and related compounds could involve further exploration of their biological activities. For example, the antibacterial activity of these compounds could be further investigated, and their potential as antibacterial agents could be explored .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.C2H2O4/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12;3-1(4)2(5)6/h4-5,9,11,14H,1-3,6-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADEKIGGFGRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



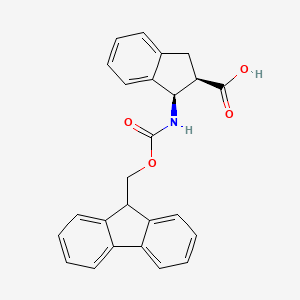



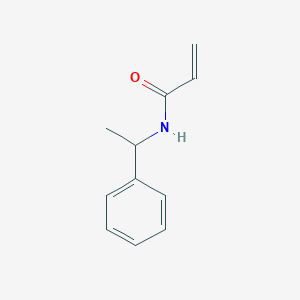

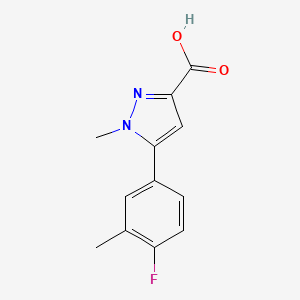
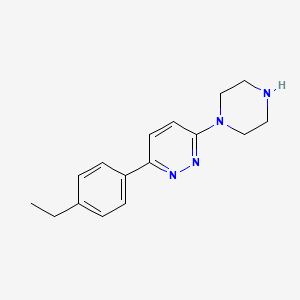
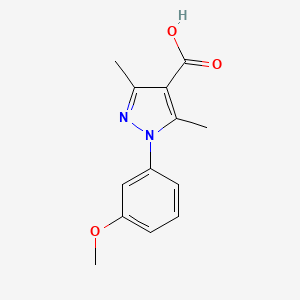
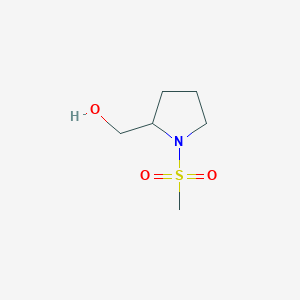
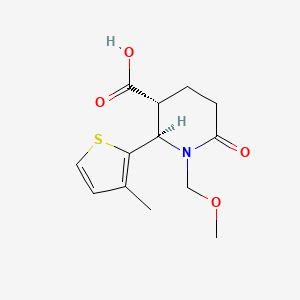
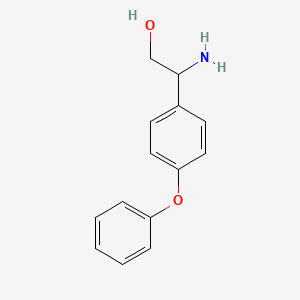
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)
